molecular formula C22H39BF2N2O2 B10773952 C1-Bodipy-C12

C1-Bodipy-C12

Cat. No.: B10773952
M. Wt: 412.4 g/mol
InChI Key: IRNYSPHCPBXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C1-BODIPY-C12 typically involves the reaction of a boron-dipyrromethene (BODIPY) core with a dodecanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

C1-BODIPY-C12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

C1-BODIPY-C12 has a wide range of applications in scientific research:

Mechanism of Action

C1-BODIPY-C12 exerts its effects through its fluorescent properties. When incorporated into living cells, it forms excimers and exhibits red-shifted fluorescence emission. This allows researchers to track lipid movements and interactions within cells. The compound targets lipid membranes and integrates into the lipid bilayer, providing insights into lipid dynamics and membrane structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C1-BODIPY-C12 is unique due to its specific fluorescence characteristics, which make it particularly useful for studying lipid dynamics in living cells. Its ability to form excimers and exhibit red-shifted fluorescence emission sets it apart from other similar compounds .

Properties

Molecular Formula

C22H39BF2N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

12-(2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodec-7-en-4-yl)dodecanoic acid

InChI

InChI=1S/C22H39BF2N2O2/c1-18-13-14-20-17-21-16-15-19(27(21)23(24,25)26(18)20)11-9-7-5-3-2-4-6-8-10-12-22(28)29/h17-20,26H,2-16H2,1H3,(H,28,29)

InChI Key

IRNYSPHCPBXXQD-UHFFFAOYSA-N

Canonical SMILES

[B-]1([NH+]2C(CCC2C=C3N1C(CC3)CCCCCCCCCCCC(=O)O)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.